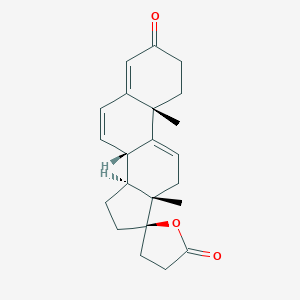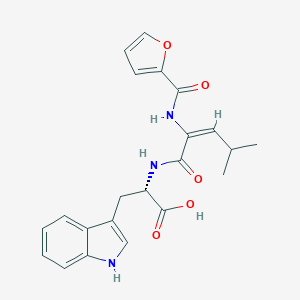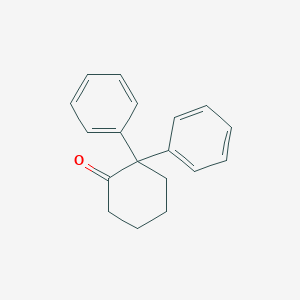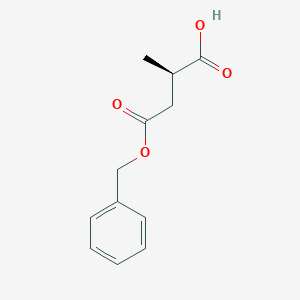
Butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2R)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2R)-(9CI) is a chemical compound that belongs to the class of organic compounds known as dicarboxylic acids and derivatives. It is commonly referred to as methyl phenyl succinate and is used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of methyl phenyl succinate is not well understood, but it is believed to act as a nucleophile in various reactions. It can also act as a Lewis acid catalyst in certain reactions.
Efectos Bioquímicos Y Fisiológicos
Methyl phenyl succinate has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit anti-inflammatory and analgesic properties in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using methyl phenyl succinate in lab experiments is its high purity, which ensures reproducibility of results. It is also readily available and relatively inexpensive. However, its limited solubility in water can make it challenging to work with in certain experiments.
Direcciones Futuras
1. Development of new synthetic methods for the preparation of methyl phenyl succinate.
2. Investigation of the mechanism of action of methyl phenyl succinate in various reactions.
3. Exploration of the potential pharmacological properties of methyl phenyl succinate.
4. Evaluation of the toxicity and safety of methyl phenyl succinate in animal models.
5. Development of new applications for methyl phenyl succinate in organic synthesis.
Métodos De Síntesis
Methyl phenyl succinate can be synthesized through the esterification of succinic acid with methanol and benzyl alcohol using a catalytic amount of sulfuric acid. The reaction is carried out under reflux conditions, and the resulting product is purified through distillation.
Aplicaciones Científicas De Investigación
Methyl phenyl succinate is widely used in scientific research as a starting material for the synthesis of various organic compounds. It is also used as a reagent in the preparation of chiral building blocks and in the synthesis of pharmaceuticals.
Propiedades
Número CAS |
143225-23-4 |
|---|---|
Nombre del producto |
Butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2R)-(9CI) |
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
(2R)-2-methyl-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C12H14O4/c1-9(12(14)15)7-11(13)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,15)/t9-/m1/s1 |
Clave InChI |
VCTNZSZUTRPODK-SECBINFHSA-N |
SMILES isomérico |
C[C@H](CC(=O)OCC1=CC=CC=C1)C(=O)O |
SMILES |
CC(CC(=O)OCC1=CC=CC=C1)C(=O)O |
SMILES canónico |
CC(CC(=O)OCC1=CC=CC=C1)C(=O)O |
Sinónimos |
Butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



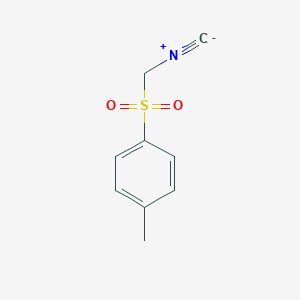
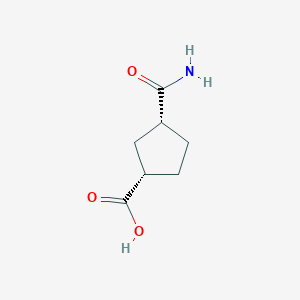
![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)

